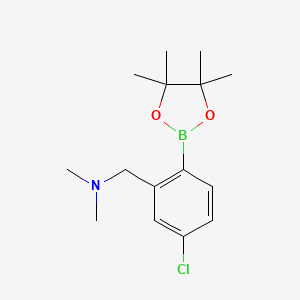

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester

Description

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester (CAS: 1036991-19-1) is a boronic ester derivative featuring a chloro substituent at the 4-position and an N,N-dimethylaminomethyl group at the 2-position of the phenyl ring. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility compared to the parent boronic acid. This compound is often utilized as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its hydrochloride salt form (evident in commercial listings) improves handling and storage stability .

Properties

IUPAC Name |

1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BClNO2/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(17)9-11(13)10-18(5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQGIMWHFDQUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction. Therefore, the targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura reaction, facilitated by this compound, is part of a broader biochemical pathway involving the synthesis of complex organic compounds. The creation of new carbon-carbon bonds can lead to the formation of larger organic molecules, which can have various downstream effects depending on the specific molecules involved.

Pharmacokinetics

It’s important to note that boronic pinacol esters, including this compound, are susceptible to hydrolysis, especially at physiological ph. This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds in target molecules. This can lead to the synthesis of larger, more complex organic compounds. The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH. Therefore, the compound’s stability and efficacy could be reduced in environments with a pH around 7.4 (typical physiological pH).

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols and other hydroxyl-containing compounds, which is crucial for its function as a molecular probe and in drug design. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. It can also affect gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also bind to DNA and RNA, affecting their stability and function. Additionally, it can modulate protein-protein interactions by binding to specific sites on proteins, altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of water or other reactive compounds. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can act as a mild inhibitor of specific enzymes, leading to subtle changes in cellular function. At higher doses, it can cause significant toxicity, including cell death and tissue damage. Threshold effects are observed, where a small increase in dosage can lead to a disproportionate increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, leading to changes in metabolic flux and the production of reactive oxygen species. This compound can also affect the levels of key metabolites, influencing cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. This compound can also be distributed to different tissues through the bloodstream, where it can exert its effects on various organs.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis.

Biological Activity

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester (CAS No. 1384216-47-0) is a boronic acid derivative with significant potential in medicinal chemistry and material science. This compound is characterized by its unique structural features, which include a chloro substituent and a dimethylaminomethyl group, contributing to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications. The specific mechanism of action for 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid pinacol ester includes:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit certain enzymes, particularly those involved in carbohydrate metabolism. For instance, boronic acids can act as competitive inhibitors of urease, which is crucial in nitrogen metabolism .

- Glucose Sensing : The compound's ability to bind glucose reversibly allows it to function as a glucose sensor. This property is particularly useful in developing non-invasive glucose monitoring systems for diabetic patients .

- Anticancer Activity : Preliminary studies suggest that boronic acid derivatives may exhibit anticancer properties by interfering with the proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells .

Case Studies

Several studies have explored the biological activity of phenylboronic acid derivatives, including the target compound:

- Study on Glucose Monitoring : A study demonstrated that phenylboronic acid functionalized hydrogels could effectively monitor glucose levels in vitro by utilizing the reversible binding properties of boronic acids. This approach showed promise for continuous glucose monitoring systems .

- Urease Inhibition Study : Research indicated that phenylboronic acids could inhibit urease from pigeonpea seeds effectively. The study found that 4-bromophenylboronic acid was the strongest inhibitor among several tested compounds, suggesting similar potential for other boronic acid derivatives like the target compound .

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid pinacol ester | 1384216-47-0 | 295.61 g/mol | Enzyme inhibition, glucose sensing |

| Phenylboronic acid | 24388-23-6 | 204.08 g/mol | Glucose sensing |

| 4-Bromophenylboronic acid | Not specified | Not specified | Urease inhibition |

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C15H23BClNO2

- Molecular Weight : 295.6 g/mol

- CAS Number : 1384216-47-0

The compound functions primarily through the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The mechanism involves several key steps:

- Oxidative Addition : The palladium catalyst interacts with an aryl or vinyl halide.

- Transmetalation : The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination : The formation of the desired product occurs, regenerating the palladium catalyst.

This compound is particularly effective in creating complex organic molecules due to its ability to form reversible covalent bonds with diols and other nucleophiles, enhancing its utility in drug design and synthesis.

Organic Synthesis

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester is crucial in organic synthesis for:

- Formation of Complex Molecules : It is employed in the synthesis of various pharmaceuticals and agrochemicals through cross-coupling reactions.

- Development of New Reagents : The compound serves as a building block for synthesizing more complex structures.

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry:

- Inhibition of β-Lactamases : It acts as an inhibitor for serine β-lactamases, which confer antibiotic resistance. Studies indicate that it can restore the efficacy of β-lactam antibiotics against resistant bacterial strains like Klebsiella pneumoniae and Pseudomonas aeruginosa.

| Compound | Inhibition Activity | Reference |

|---|---|---|

| 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid | Significant against class A and C β-lactamases |

- Anticancer Activity : Research indicates that derivatives exhibit selective cytotoxicity towards cancer cells, inducing DNA cross-linking which leads to reduced tumor growth in xenograft models.

| Study Type | Result | Reference |

|---|---|---|

| Cytotoxicity Assays | Potent effects comparable to established chemotherapeutics | |

| In Vivo Studies | Significant tumor growth inhibition without affecting normal tissues |

Material Science

In material science, this compound is utilized for:

- Production of Advanced Materials : Its role in cross-coupling reactions facilitates the development of new polymers and advanced materials with tailored properties.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Antibacterial Activity : A study demonstrated that halogenated phenylboronic acids exhibited antibacterial properties against Vibrio harveyi, suggesting potential clinical applications.

Compound MIC (mg/mL) Reference Halogenated Phenylboronic Acids Low MIC values indicating strong antibacterial activity -

Antitumor Efficacy : In vivo studies using xenograft models showed that phenylboronic acid derivatives significantly inhibited tumor growth without affecting normal tissues.

Study Type Result Reference Tumor Growth Inhibition Selective targeting of cancer cells via oxidative stress activation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous phenylboronic acid pinacol esters:

Solubility and Stability

- Pinacol Esters vs. Parent Boronic Acids: Pinacol esters universally exhibit higher solubility than boronic acids, particularly in chloroform and ketones (e.g., 3-pentanone). For example, phenylboronic acid pinacol ester shows solubility >500 mg/mL in chloroform, while the parent acid is sparingly soluble in hydrocarbons .

- Impact of Substituents: The dimethylaminomethyl group in the target compound likely improves water solubility compared to non-polar analogs (e.g., 2-Chloro-4-cyclopentylaminomethyl derivative) . Azaesters (e.g., in ) show greater solvent-dependent solubility variability than pinacol esters, with methylcyclohexane yielding the lowest solubility .

Reactivity in Cross-Coupling Reactions

- The chloro substituent in the target compound allows for sequential functionalization (e.g., Suzuki coupling followed by nucleophilic substitution).

- Electron-Withdrawing vs. Electron-Donating Groups: Methoxy groups (e.g., in 5-Chloro-2,4-dimethoxyphenylboronic ester) slow cross-coupling due to electron donation . Dimethylaminomethyl groups may slightly deactivate the boronic ester via electron donation but improve solubility for homogeneous reactions .

Stability

- Hydrolysis Resistance: Pinacol esters are more stable than boronic acids under physiological conditions. The dimethylaminomethyl group may slightly increase hydrolysis rates due to its hydrophilic nature.

- Storage : Commercial hydrochloride salts (e.g., CAS 1036991-19-1) enhance shelf-life by preventing boronic ester degradation .

Preparation Methods

Preparation of the Boronic Acid Intermediate

A common approach involves the lithiation of 4-chloro-2-(N,N-dimethylaminomethyl)benzene derivatives or related halogenated precursors, followed by quenching with an electrophilic boron source such as trimethyl borate or boronic acid derivatives.

| Step | Reagents and Conditions | Description |

|---|---|---|

| Lithiation | n-Butyllithium or sec-Butyllithium, low temperature (−78 °C) | Formation of aryl lithium intermediate from aryl halide |

| Boronation | Electrophilic boron reagent (e.g., B(OMe)3) | Introduction of boron to form boronic acid precursor |

| Hydrolysis | Aqueous acidic or basic workup | Conversion to boronic acid |

This method allows for regioselective formation of the boronic acid at the desired position on the aromatic ring.

Formation of Pinacol Ester

The boronic acid intermediate is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) to form the corresponding pinacol ester. This esterification is typically performed under mild conditions, often in anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene, sometimes with catalytic amounts of acid or base to facilitate the reaction.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Esterification | Pinacol, anhydrous solvent (THF, DCM), room temperature to reflux | Formation of stable pinacol boronate ester |

| Purification | Column chromatography or recrystallization | Isolation of pure pinacol ester |

The reaction proceeds with high yields, often exceeding 90%, and the pinacol ester exhibits enhanced stability compared to the free boronic acid, facilitating storage and handling.

$$

\text{4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid} + \text{Pinacol} \xrightarrow[]{\text{Solvent, mild conditions}} \text{4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester}

$$

- Yield and Purity: Literature reports yields of pinacol esters typically above 90% with purity levels exceeding 95%, which are suitable for synthetic applications.

- Solvent Effects: Use of dry, aprotic solvents such as THF or DCM enhances esterification efficiency and product stability.

- Catalysts and Additives: While esterification can proceed without catalysts, mild acid catalysts or drying agents can improve reaction rates and yields.

- Temperature Control: Mild heating (room temperature to reflux) optimizes reaction kinetics without decomposing sensitive functional groups.

- Scalability: Industrial methods employ continuous flow reactors and automated systems to maintain consistent quality and yield on a larger scale.

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Lithiation + Boronation | Use of aryl halides with organolithium reagents | High regioselectivity and yield | Requires low temperature and inert atmosphere |

| Esterification with Pinacol | Reaction of boronic acid with pinacol in anhydrous solvent | High yield, stable product formation | Sensitive to moisture, requires dry conditions |

| Catalytic Esterification | Use of acid/base catalysts to promote esterification | Faster reaction, improved yield | Additional purification may be needed |

| Industrial Scale Methods | Continuous flow reactors, automation | Consistent quality, scalable | Higher initial setup cost |

| Parameter | Value / Condition |

|---|---|

| Starting Material | 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid or aryl halide precursor |

| Boronation Reagent | Trimethyl borate or equivalent |

| Solvent for Esterification | THF, DCM, or toluene |

| Pinacol Equivalent | Typically 1-1.5 equivalents |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours (typically 2-12 h) |

| Yield | >90% |

| Purity | >95% |

The preparation of this compound is well-established through lithiation-boronation routes followed by esterification with pinacol. Optimized reaction conditions involving anhydrous solvents, mild temperatures, and controlled stoichiometry yield the pinacol ester in high purity and yield. These methods are adaptable from laboratory to industrial scales, providing a reliable supply of this important organoboron compound for use in advanced organic synthesis, especially in cross-coupling reactions.

Q & A

Q. How does solvent polarity influence the solubility of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester, and which solvents are optimal for its use?

Methodological Answer: The pinacol ester exhibits enhanced solubility compared to its parent boronic acid, with the highest solubility in polar solvents like chloroform and the lowest in hydrocarbons (e.g., cyclohexane). Solvent selection should prioritize polarity, though exceptions exist. For example, in ketones (e.g., 3-pentanone) and ethers (e.g., dipropyl ether), solubility is moderate. Experimental protocols often use dynamic solubility measurements, where temperature-dependent mole fractions are determined via saturation curves (Fig. 3 in ). Chloroform is recommended for high-concentration reactions, while hydrocarbons should be avoided unless low solubility is desired .

Q. What experimental methods are used to assess the stability of the pinacol ester under physiological pH conditions?

Methodological Answer: Hydrolysis kinetics at physiological pH (7.4) can be studied using UV-Vis spectroscopy or HPLC to monitor ester degradation. Achilli et al. (2013) demonstrated rapid hydrolysis of phenylboronic pinacol esters under these conditions, attributed to water-mediated cleavage of the boronate ester bond. For cell-based studies, pre-treatment with buffered solutions (e.g., PBS) at 37°C for 1–2 hours effectively removes the pinacol group before biological assays .

Q. How is the pinacol ester utilized in Suzuki-Miyaura cross-coupling reactions, and what are common challenges?

Methodological Answer: While pinacol esters are stable precursors for boronic acids, their reactivity in cross-coupling depends on the catalyst system. For example, Rh(III)-catalyzed reactions (e.g., with [Cp*Rh(OAc)₂]) show poor efficiency with pinacol esters compared to phenyltrifluoroborates (). Optimize by using Pd-based catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O mixtures with K₂CO₃ as a base. Monitor for byproducts like phenolic compounds, which may arise from premature hydrolysis .

Advanced Questions

Q. How do thermodynamic models (Wilson, NRTL, Redlich–Kister) predict solubility discrepancies for pinacol esters in non-ideal solvent systems?

Methodological Answer: The Redlich–Kister equation provides the best fit for pinacol ester solubility data, with standard deviations aligning with experimental uncertainties. This model accounts for excess Gibbs free energy deviations in binary mixtures. For example, in chloroform/cyclohexane systems, the model predicts lower solubility in hydrocarbons due to reduced solvent-solute interactions. In contrast, Wilson and NRTL models underestimate solubility in ketones, likely due to unaccounted hydrogen-bonding effects .

Q. What mechanistic insights explain the inefficiency of pinacol esters in Rh(III)-catalyzed C–N coupling reactions?

Methodological Answer: Rh(III) catalysts require direct transmetalation with boronic acids, which pinacol esters inhibit due to steric hindrance from the bulky pinacol group. Comparative studies () show that phenyltrifluoroborates, with smaller leaving groups (BF₃⁻), enable faster transmetalation. To circumvent this, design experiments using pre-hydrolyzed boronic acids or switch to Pd catalysts, which tolerate ester-protected boronates via slower, stepwise mechanisms .

Q. How can ROS-responsive prodrugs leverage the pinacol ester’s hydrolysis kinetics for targeted drug delivery?

Methodological Answer: In ROS-rich environments (e.g., tumor cells), the pinacol ester undergoes rapid hydrolysis, releasing active drugs. For example, HSDF-NH2 ( ) uses the ester as a ROS-activated switch, enabling real-time fluorescence monitoring of H₂S release. Validate activation via LC-MS to track boronic acid formation and correlate with therapeutic efficacy. Adjust ester substituents (e.g., electron-withdrawing groups) to modulate hydrolysis rates for specific ROS thresholds .

Q. What strategies mitigate unexpected side reactions (e.g., decarbonylation) during multi-step syntheses involving pinacol esters?

Methodological Answer: Decarbonylation, observed in reactions with 2,3,4,5-tetrachlorophthalic anhydride ( ), can be minimized by controlling reaction temperature (<80°C) and avoiding strong Lewis acids. Use DMF as a solvent to stabilize intermediates. Monitor reactions via TLC or in situ IR spectroscopy to detect CO release. If decarbonylation occurs, purify via column chromatography with ethyl acetate/hexane gradients to isolate desired products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.